molecular formula C17H18ClIN2O2 B4142087 2-[4-[(Benzylamino)methyl]-2-iodo-6-methoxyphenoxy]acetonitrile;hydrochloride

2-[4-[(Benzylamino)methyl]-2-iodo-6-methoxyphenoxy]acetonitrile;hydrochloride

Cat. No.: B4142087
M. Wt: 444.7 g/mol
InChI Key: HMKRESBUZGRLFI-UHFFFAOYSA-N
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Description

2-[4-[(Benzylamino)methyl]-2-iodo-6-methoxyphenoxy]acetonitrile;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzylamino group, an iodo substituent, and a methoxyphenoxy group attached to an acetonitrile moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

The synthesis of 2-[4-[(Benzylamino)methyl]-2-iodo-6-methoxyphenoxy]acetonitrile;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the benzylamino intermediate: This step involves the reaction of benzylamine with a suitable aldehyde or ketone to form the benzylamino group.

    Introduction of the iodo substituent: The intermediate is then subjected to iodination using reagents such as iodine and a suitable oxidizing agent.

    Attachment of the methoxyphenoxy group: This step involves the reaction of the iodinated intermediate with a methoxyphenol derivative under suitable conditions.

    Formation of the acetonitrile moiety:

    Conversion to hydrochloride salt: The compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-[4-[(Benzylamino)methyl]-2-iodo-6-methoxyphenoxy]acetonitrile;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The iodo substituent can be replaced by other groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium cyanide.

    Hydrolysis: The acetonitrile group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids or amides.

Scientific Research Applications

2-[4-[(Benzylamino)methyl]-2-iodo-6-methoxyphenoxy]acetonitrile;hydrochloride has diverse applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-[(Benzylamino)methyl]-2-iodo-6-methoxyphenoxy]acetonitrile;hydrochloride involves its interaction with specific molecular targets. The benzylamino group may interact with enzymes or receptors, modulating their activity. The iodo substituent can enhance the compound’s ability to penetrate cell membranes, while the methoxyphenoxy group may contribute to its overall stability and bioavailability. The acetonitrile moiety can participate in various biochemical reactions, further influencing the compound’s effects.

Comparison with Similar Compounds

2-[4-[(Benzylamino)methyl]-2-iodo-6-methoxyphenoxy]acetonitrile;hydrochloride can be compared with similar compounds such as:

    {4-[(benzylamino)methyl]-2-chloro-6-methoxyphenoxy}acetonitrile hydrochloride: This compound has a chloro substituent instead of an iodo group, which may affect its reactivity and biological activity.

    {4-[(benzylamino)methyl]-2-bromo-6-methoxyphenoxy}acetonitrile hydrochloride:

    {4-[(benzylamino)methyl]-2-fluoro-6-methoxyphenoxy}acetonitrile hydrochloride: The fluoro substituent may enhance the compound’s stability and resistance to metabolic degradation.

Properties

IUPAC Name

2-[4-[(benzylamino)methyl]-2-iodo-6-methoxyphenoxy]acetonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17IN2O2.ClH/c1-21-16-10-14(9-15(18)17(16)22-8-7-19)12-20-11-13-5-3-2-4-6-13;/h2-6,9-10,20H,8,11-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKRESBUZGRLFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CNCC2=CC=CC=C2)I)OCC#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-[(Benzylamino)methyl]-2-iodo-6-methoxyphenoxy]acetonitrile;hydrochloride
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2-[4-[(Benzylamino)methyl]-2-iodo-6-methoxyphenoxy]acetonitrile;hydrochloride
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2-[4-[(Benzylamino)methyl]-2-iodo-6-methoxyphenoxy]acetonitrile;hydrochloride
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2-[4-[(Benzylamino)methyl]-2-iodo-6-methoxyphenoxy]acetonitrile;hydrochloride
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2-[4-[(Benzylamino)methyl]-2-iodo-6-methoxyphenoxy]acetonitrile;hydrochloride
Reactant of Route 6
2-[4-[(Benzylamino)methyl]-2-iodo-6-methoxyphenoxy]acetonitrile;hydrochloride

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